2-Bromo-6-methyl-3-phenylbenzoic acid
Description
Contextual Significance of Halogenated Benzoic Acids in Organic Chemistry
Halogenated benzoic acids are aromatic carboxylic acids that contain one or more halogen atoms (F, Cl, Br, I) attached to the benzene (B151609) ring. acs.org These compounds are of significant interest due to the influence of the halogen substituent on the electronic properties and reactivity of the molecule. The presence of a halogen atom, an electron-withdrawing group, can increase the acidity of the carboxylic acid. Furthermore, halogenated benzoic acids serve as versatile intermediates in organic synthesis. The halogen atom provides a reactive site for various cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for the construction of more complex molecular architectures. researchgate.net This reactivity makes them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comgoogle.com For instance, they are known to be suitable precursors for quinolonecarboxylic acid derivatives which possess antibacterial activity. google.com
Importance of Ortho-Substituted Benzoic Acids in Steric and Electronic Influence Studies
When a substituent is located at the position ortho to the carboxyl group on a benzoic acid ring, it gives rise to a phenomenon known as the "ortho effect". wikipedia.org This effect is a combination of steric and electronic factors that significantly alters the compound's properties, most notably its acidity. vedantu.com Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. quora.com The primary reason for this is steric hindrance. The ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. vedantu.com This rotation inhibits resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion (-COO⁻) formed upon deprotonation, thereby increasing the acidity. vedantu.com Because of these predictable yet powerful intramolecular interactions, ortho-substituted benzoic acids are frequently studied models for understanding the interplay of steric and electronic effects in molecular systems. wikipedia.orgstackexchange.com
Overview of Biaryl Frameworks: Synthetic Utility and Structural Features
Biaryl frameworks, which consist of two aryl rings connected by a single bond, are privileged structures in many areas of chemistry. nih.gov These motifs are commonly found in natural products, pharmaceuticals, agrochemicals, polymers, and functional materials like liquid crystals. researchgate.netmdpi.com The unique structural feature of biaryls is the restricted rotation around the C-C bond linking the two aryl rings, which can lead to atropisomerism if the ortho positions are sufficiently substituted. This conformational rigidity is often crucial for biological activity. The synthesis of biaryl compounds has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net The versatility and efficiency of these methods have made complex biaryl structures readily accessible for various applications, particularly in drug discovery and materials science. researchgate.netacs.org
Rationale for Comprehensive Research on 2-Bromo-6-methyl-3-phenylbenzoic Acid
The compound this compound is a molecule of particular interest as it embodies the key characteristics of the aforementioned classes.
It is a halogenated benzoic acid , with a bromine atom that can serve as a handle for further synthetic transformations.
It is an ortho-substituted benzoic acid , with both a bromo and a methyl group in the ortho positions relative to the carboxyl group. This disubstitution is expected to create significant steric hindrance, leading to a pronounced ortho effect and influencing its acidity and conformational preferences.
It possesses a biaryl framework , with a phenyl group attached to the benzoic acid ring. This introduces another layer of structural complexity and potential for atropisomerism, depending on the rotational barrier.
A comprehensive study of this specific molecule allows for an integrated understanding of how these different structural features—halogenation, ortho-substitution, and a biaryl core—collectively dictate its chemical behavior, reactivity, and potential applications.
Current Gaps and Future Perspectives in Aromatic Carboxylic Acid Research
While the chemistry of aromatic carboxylic acids is well-established, several areas remain ripe for exploration. A significant gap exists in the development of more sustainable and efficient synthetic methodologies, particularly for complex, multifunctionalized derivatives. acs.org There is a continuous need for methods that minimize waste, avoid harsh reagents, and proceed with high selectivity. Future research will likely focus on catalytic C-H activation and functionalization as a more atom-economical approach to synthesizing these compounds. acs.org Furthermore, the exploration of novel applications for uniquely substituted aromatic carboxylic acids in areas such as coordination polymers, functional materials, and as scaffolds for new therapeutic agents remains a vibrant field of research. mdpi.com A deeper understanding of the structure-property relationships in complex molecules like this compound will be crucial for the rational design of next-generation materials and pharmaceuticals.
Data Tables
Table 1: Overview of Discussed Chemical Compound Classes
| Compound Class | Key Structural Feature(s) | Significance in Organic Chemistry |
| Halogenated Benzoic Acids | Aromatic ring with -COOH and at least one halogen substituent. | Versatile synthetic intermediates, increased acidity, precursors for pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com |
| Ortho-Substituted Benzoic Acids | Substituent at the position adjacent (ortho) to the -COOH group. | Exhibit the "ortho effect," leading to increased acidity due to steric hindrance; models for studying steric/electronic effects. wikipedia.orgvedantu.com |
| Biaryl Frameworks | Two aryl rings linked by a C-C single bond. | Common motif in drugs, natural products, and materials; potential for atropisomerism; synthesized via cross-coupling reactions. nih.govresearchgate.netmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
BAWIVRNJIOQEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Methyl 3 Phenylbenzoic Acid
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis of 2-bromo-6-methyl-3-phenylbenzoic acid reveals several potential bond disconnections that inform the forward synthetic strategy. The most logical disconnections involve the key structural features: the biphenyl (B1667301) C-C bond, the C-Br bond, and the C-COOH bond.
Two primary strategies emerge from this analysis:
Strategy A: Late-Stage Biaryl Coupling. This is often the most convergent approach. The primary disconnection is the C-C bond between the two aromatic rings. This suggests a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, as the final key bond-forming step. The required precursors would be a suitably substituted bromobenzoic acid derivative and phenylboronic acid (or a derivative thereof). The synthesis would therefore focus on preparing the key intermediate, 2-bromo-3-iodo-6-methylbenzoic acid or a related doubly halogenated precursor, to allow for selective cross-coupling.
Strategy B: Late-Stage Bromination. An alternative strategy involves forming the biaryl bond first and introducing the bromine atom in a later step. This approach would begin with the synthesis of 2-methyl-3-phenylbenzoic acid. The final step would be a highly regioselective electrophilic bromination. The success of this route is critically dependent on the directing effects of the existing methyl, phenyl, and carboxylic acid groups to install the bromine atom at the desired C2 position, which can be challenging due to steric hindrance and competing electronic effects.
Given the reliability and broad functional group tolerance of modern cross-coupling reactions, Strategy A is generally considered the more robust and predictable pathway for constructing such a sterically congested and highly substituted biaryl system.
Approaches for the Construction of the Benzoic Acid Core
The benzoic acid moiety is a fundamental component of the target molecule. Its synthesis can be achieved through several established methods, typically involving either the oxidation of a benzylic precursor or the carboxylation of an organometallic intermediate.
Oxidation of Alkylbenzenes: A common and powerful method for preparing substituted benzoic acids is the oxidation of a corresponding toluene (B28343) derivative. libretexts.org A suitable precursor, such as a 1,3-disubstituted-2-methyltoluene, can be subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgorganic-chemistry.org The benzylic methyl group is selectively oxidized to a carboxylic acid, while the other ring substituents remain intact. This method is advantageous due to the commercial availability of many substituted toluene starting materials.
Carboxylation of Organometallic Reagents: This approach involves the reaction of an organometallic compound with carbon dioxide (CO₂), often in the form of dry ice. libretexts.org An aryl halide precursor is first converted into a more nucleophilic species, such as a Grignard reagent (ArMgBr) or an organolithium reagent (ArLi). wikipedia.org Subsequent reaction with CO₂ forms a carboxylate salt, which upon acidic workup yields the desired benzoic acid. libretexts.org This method is particularly useful for introducing the carboxyl group onto a pre-functionalized aromatic ring.
Directed Ortho-Metalation (DoM): For highly substituted systems, directed ortho-metalation offers superior regiocontrol. The carboxylic acid group itself can act as a directed metalation group (DMG), guiding a strong base like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to deprotonate the adjacent ortho position. acs.orgrsc.orgorganic-chemistry.org This creates a specific ortho-lithiated species that can then react with various electrophiles. semanticscholar.orgbohrium.com This technique is instrumental in building contiguously substituted aromatic rings.
Introduction of Bromo and Methyl Functionalities
The precise placement of the bromo and methyl groups is crucial and relies on understanding the principles of electrophilic aromatic substitution and modern synthetic techniques like directed metalation.
Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov The regiochemical outcome is governed by the electronic and steric effects of the substituents already present. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. In a competitive scenario, the activating group typically exerts stronger control over the position of the incoming electrophile. reddit.com
Common brominating agents include:
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to increase its electrophilicity.
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used in polar solvents. nih.gov
For substrates where traditional electrophilic substitution provides poor regioselectivity, palladium-catalyzed C-H activation/bromination offers a modern alternative for achieving unique selectivities, such as meta-bromination relative to a directing group. rsc.org
Introducing a methyl group onto the aromatic ring can be accomplished through several methods, though some classic approaches have significant limitations.
Friedel-Crafts Alkylation: This well-known reaction involves an alkyl halide (e.g., methyl iodide) and a Lewis acid catalyst (e.g., AlCl₃). However, this method is generally ineffective on strongly deactivated rings, such as those bearing a carboxylic acid group. quora.comdoubtnut.comcurlyarrows.com The Lewis acid catalyst can complex with the carboxyl group, further deactivating the ring and inhibiting the reaction. stackexchange.com Therefore, this strategy is typically employed on a precursor before the carboxyl group is installed.
Directed Ortho-Metalation (DoM) and Alkylation: A more effective and regioselective strategy for methylating a benzoic acid derivative is to use the DoM approach. As described previously, the carboxylate can direct lithiation to the ortho position. rsc.orgorganic-chemistry.org Quenching the resulting ortho-lithiated dianion with a methylating agent like methyl iodide provides a direct and high-yielding route to ortho-methylated benzoic acids, such as 2-methoxy-6-methylbenzoic acid. acs.org This method circumvents the limitations of the Friedel-Crafts reaction and provides excellent control over the position of the methyl group.
Cross-Coupling Reactions for Biphenyl Linkage Formation
The formation of the bond between the two phenyl rings is a critical step in the synthesis of this compound, especially when following a convergent strategy.
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for biaryl synthesis. thieme-connect.com The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.org
A typical Suzuki-Miyaura reaction requires:
Aryl Halide: An aryl bromide or iodide is commonly used.
Organoboron Reagent: Phenylboronic acid is the standard coupling partner for this synthesis.
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).
Ligand: A phosphine (B1218219) ligand is essential to stabilize the palladium center and facilitate the catalytic cycle. For sterically hindered couplings, such as the synthesis of tri- or tetra-ortho-substituted biaryls, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective. nih.govacs.org
Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron reagent.
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and water.
The synthesis of this compound presents a sterically demanding coupling. The presence of substituents ortho to the coupling sites on both partners can significantly slow the reaction. researchgate.net Therefore, the selection of a highly active catalyst system, particularly the ligand, is critical for achieving a good yield. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 °C | Effective for hindered aryl bromides. nih.gov |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Dioxane | 80-110 °C | General system for challenging couplings. thieme-connect.com |
| PdCl₂(dppf) (3) | (dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 °C | Classic conditions, may be less effective for highly hindered substrates. |
| Pd(OAc)₂ (1) | Buchwald-type NHC Ligand (1) | NaOtBu | Toluene | RT to 80 °C | N-Heterocyclic Carbene (NHC) ligands can show high activity for hindered systems. rsc.org |
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Optimization of Catalyst Systems and Ligands
The creation of the biaryl bond in this compound, typically via a Suzuki-Miyaura cross-coupling reaction, is a significant challenge due to steric hindrance around the reaction centers. The ortho-substituents (bromo and methyl groups) on one aryl halide and the ortho-hydrogens on the coupling partner (phenylboronic acid) impede the necessary steps of the catalytic cycle. Consequently, the optimization of the catalyst system, particularly the choice of palladium precatalyst and phosphine ligand, is paramount for achieving acceptable yields.
Research into sterically demanding couplings has shown that electron-rich, bulky phosphine ligands are essential. These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the formation of hindered biaryls. Ligands such as trialkylphosphines (e.g., tri-tert-butylphosphine, P(tBu)3) and dialkylbiarylphosphines (e.g., SPhos, XPhos) have proven effective. rsc.org These ligands form stable, monoligated palladium(0) species that are highly active in the oxidative addition step with the aryl bromide.
The choice of palladium precatalyst also plays a significant role. While traditional sources like Pd(OAc)2 or Pd2(dba)3 can be effective, modern palladacycle precatalysts, such as the CataCXium A Pd G3, have been identified as uniquely effective for challenging couplings involving ortho-substituted anilines, a class of compounds with similar steric and electronic properties. nih.gov Automated high-throughput screening systems are increasingly used to rapidly optimize the combination of catalyst, ligand, and reaction conditions to maximize turnover number and yield. rsc.org
Table 1: Common Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
| Ligand Type | Example Ligands | Key Characteristics |
|---|---|---|
| Trialkylphosphines | P(tBu)3, PCy3 | Highly electron-donating, bulky |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote reductive elimination |
| Bidentate Ligands | BINAP, Xantphos | Can stabilize catalyst but may be less effective for highly hindered substrates |
Solvent Effects and Reaction Conditions
The solvent system and reaction conditions, including the choice of base and temperature, are critical variables that must be fine-tuned for the successful synthesis of this compound. The solvent influences catalyst solubility, stability, and reactivity, sometimes in complex ways. nih.gov
For Suzuki-Miyaura couplings, a variety of solvents can be employed, ranging from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and even aqueous systems. researchgate.net Studies have shown that the effect of a solvent on selectivity and reaction rate does not always correlate simply with its dielectric constant. nih.govnih.gov For instance, while polar aprotic solvents like DMF can stabilize anionic transition states, other polar solvents, including water and alcohols, may behave similarly to nonpolar solvents in certain catalytic systems. nih.gov The use of aqueous media or biphasic systems is often favored in "green chemistry" protocols and can be effective, sometimes requiring a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the interaction between the organic-soluble aryl halide and the water-soluble base and boronic acid. researchgate.net
The choice of base is also crucial. Inorganic bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are commonly used. Stronger bases are often required for more challenging couplings to facilitate the transmetalation step. Temperature is another key parameter; while mild conditions are desirable, sterically hindered couplings often require elevated temperatures to overcome the high activation energy barriers. Microwave-assisted synthesis can be a valuable tool, allowing for rapid heating and precise temperature control, which can significantly reduce reaction times and improve yields. researchgate.net
Table 2: Influence of Reaction Parameters on Hindered Suzuki-Miyaura Coupling
| Parameter | Common Choices | Effect on Reaction |
|---|---|---|
| Solvent | Toluene, Dioxane, 2-MeTHF, DMF, Water/Ethanol | Influences catalyst activity and selectivity; can be complex and non-intuitive. nih.gov |
| Base | K3PO4, Cs2CO3, K2CO3, KOH | Activates the boronic acid for transmetalation; strength and solubility are key factors. |
| Temperature | 60-120 °C | Higher temperatures are often needed to overcome steric hindrance. |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | Used in biphasic systems to improve reactant mixing and reaction rates. researchgate.net |
Alternative Aryl-Aryl Coupling Methods (e.g., Heck, Sonogashira, Negishi)
While the Suzuki-Miyaura reaction is a dominant method for biaryl synthesis, other cross-coupling reactions could potentially be adapted for the synthesis of this compound. sandiego.edu Each alternative presents its own set of advantages and challenges.
Negishi Coupling: This method involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a nickel or palladium complex. Negishi couplings are known for their high functional group tolerance and reactivity, which might be advantageous for complex substrates.
Hiyama Coupling: This reaction utilizes an organosilane as the coupling partner, activated by a fluoride (B91410) source (e.g., TBAF). It offers a milder alternative to some other methods. organic-chemistry.org
Stille Coupling: Involving organotin reagents, Stille coupling is highly tolerant of various functional groups but is often avoided due to the toxicity of the tin byproducts.
Heck and Sonogashira Couplings: These are typically used for forming carbon-carbon bonds with alkenes and alkynes, respectively, and are not directly applicable for the aryl-aryl bond formation in the target molecule's core structure. However, they could be employed in synthesizing more complex derivatives starting from the biaryl scaffold.
Direct C-H Arylation: Emerging methods focus on the direct coupling of an aryl halide with an unactivated C-H bond of another arene. organic-chemistry.org This approach is highly atom-economical but achieving the required regioselectivity for a tri-substituted arene like the target molecule would be a significant challenge.
Functional Group Interconversions and Protective Group Strategies
The synthesis of this compound requires careful management of its functional groups. The carboxylic acid group is particularly important, as it can be both a target functionality and a group that might interfere with the key C-C bond-forming reaction.
One synthetic strategy could involve performing the cross-coupling reaction on a precursor molecule, followed by a functional group interconversion to install the carboxylic acid. For example, the coupling could be performed on 2,3-dibromo-1-methylbenzene, followed by a regioselective metal-halogen exchange and carboxylation with CO2. Alternatively, a precursor like 2-bromo-6-methyl-3-phenyltoluene could be synthesized, with the final step being the oxidation of the benzylic methyl group at the 1-position to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. imperial.ac.uk
If the carboxylic acid is present during the coupling reaction, it may require protection. The acidic proton can interfere with organometallic reagents or the basic conditions of the reaction. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is generally stable under the coupling conditions and can be easily hydrolyzed back to the carboxylic acid in a subsequent step. fiveable.me
Stereochemical and Regiochemical Control in Synthesis
The synthesis of this compound presents significant challenges in both regiochemical and stereochemical control.
Regiochemical control is critical when constructing the tri-substituted aromatic ring. If the synthesis starts from a di-substituted precursor, the introduction of the third substituent must be directed to the correct position. For instance, if the key step is a Suzuki coupling with 2,3-dibromo-6-methylbenzoic acid (or its ester), the catalyst must selectively react with one of the two bromine atoms. The electronic and steric environment of each bromine is different, which can be exploited to achieve regioselectivity. The C-Br bond at the 2-position is more sterically hindered than the one at the 3-position, which could influence the rate of oxidative addition.
Stereochemical control arises from the potential for atropisomerism. The four ortho-substituents (bromo, methyl, and two hydrogens on the phenyl ring) create a significant barrier to rotation around the C-C single bond connecting the two aryl rings. This restricted rotation means the molecule is chiral and can exist as a pair of stable, non-superimposable mirror-image enantiomers (atropisomers). Synthesizing this compound as a single enantiomer would require an asymmetric synthesis. Asymmetric Suzuki-Miyaura couplings, employing chiral ligands, have been developed to achieve atroposelective synthesis of axially chiral biaryls. nih.govscispace.com Such a strategy could provide control over the axial chirality during the C-C bond formation.
Scale-Up Considerations and Industrial Synthesis Perspectives
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several practical and economic challenges.
Catalyst Cost and Loading: Palladium catalysts and specialized phosphine ligands are expensive. On a large scale, minimizing the catalyst loading (mol %) is crucial for economic viability. This requires highly efficient catalytic systems and optimized reaction conditions to maintain high yields. Catalyst recycling strategies may also be explored.
Process Safety and Thermal Management: Cross-coupling reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. researchgate.net Careful control of reagent addition rates and the use of jacketed reactors with efficient cooling systems are necessary. A detailed thermal hazard assessment would be required before scale-up.
Solvent and Reagent Selection: The choice of solvents and reagents must consider not only reaction performance but also cost, safety (flammability, toxicity), and environmental impact. "Green" solvents and aqueous conditions are increasingly preferred. researchgate.net The handling and disposal of waste streams, such as those containing residual heavy metals or toxic byproducts, are major considerations.
Purification: Isolating the final product with high purity on a large scale can be challenging. Crystallization is often the preferred method over chromatography for industrial processes due to cost and throughput. Developing a robust crystallization procedure that efficiently removes impurities and residual catalyst is a key part of process development. researchgate.net
Robustness and Reproducibility: An industrial process must be robust and reproducible. This requires a thorough understanding of how small variations in raw material quality, temperature, or reaction time affect the yield and purity of the final product. nih.gov
Chemical Transformations and Reactivity Profiling of 2 Bromo 6 Methyl 3 Phenylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, decarboxylation, and reduction or oxidation.
The conversion of the carboxylic acid group of 2-Bromo-6-methyl-3-phenylbenzoic acid into esters or amides is a fundamental transformation. Esterification can be achieved through several standard methods. For instance, acid-catalyzed esterification, often using an alcohol like methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid, is a common approach for related aromatic acids. A patent for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester describes dissolving the parent carboxylic acid in methanol and using sulfuric acid as a catalyst to generate the methyl ester. google.com Given the structural similarities, this method is directly applicable. Another mild method involves reaction with diazomethane, though its use is limited by safety concerns. researchgate.net
Amidation, the formation of an amide bond, typically proceeds by first activating the carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide. Direct condensation of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another effective pathway.
The steric hindrance from the ortho-methyl group might influence reaction rates, potentially requiring more forcing conditions or longer reaction times compared to unhindered benzoic acids.
Table 1: Representative Esterification Reactions on Substituted Benzoic Acids
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Bromo-2-methylbenzoic acid | Methanol, Sulfuric Acid | Methyl 4-bromo-2-methylbenzoate | google.com |
| 2,6-Dimethylbenzoic acid | Ethyl Iodide, NaHCO₃ | Ethyl 2,6-dimethylbenzoate | google.com |
Decarboxylation, the removal of the carboxyl group, from aryl carboxylic acids is typically a challenging transformation that requires specific conditions. The stability of the aromatic ring makes direct loss of CO₂ difficult. However, certain strategies can facilitate this reaction. One common method is copper-catalyzed decarboxylation, often conducted at high temperatures in a solvent like quinoline.
Modern photochemical methods offer milder alternatives. Visible light-mediated decarboxylation can generate aryl radicals from aryl carboxylic acids, which can then be trapped or undergo further reactions. rsc.org This process often involves the conversion of the carboxylic acid into a redox-active ester, which can then undergo photoredox-catalyzed decarboxylation. While specific studies on this compound are not detailed, the general mechanistic pathways are applicable. The reaction would likely proceed through the formation of an aryl radical intermediate at the C1 position after the loss of CO₂. The scope of such reactions is broad, but the efficiency can be influenced by the electronic nature of substituents on the aromatic ring.
The carboxyl group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the stability of the carboxylic acid. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. An alternative, milder approach involves a two-step procedure: conversion of the carboxylic acid to an ester followed by reduction of the ester with a reagent like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H). Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the selective reduction of carboxylic acids in the presence of other functional groups.
Oxidation of the carboxylic acid group is generally not a feasible reaction, as it is already in a high oxidation state. Further oxidation would require cleavage of the aromatic ring, which would only occur under very harsh, typically destructive, conditions such as ozonolysis or permanganate (B83412) oxidation at high temperatures.
Transformations at the Aryl Bromide Center
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through substitution or metal-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. The classical SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). libretexts.orgyoutube.com
This compound lacks strong activating groups. The carboxylic acid is a deactivating group in electrophilic substitution but only weakly activating for nucleophilic substitution. Therefore, SNAr reactions via the Meisenheimer complex pathway are expected to be very slow and require harsh conditions. libretexts.org
An alternative mechanism for unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This typically requires an extremely strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to deprotonate a proton ortho to the bromine, followed by the elimination of bromide. The incoming nucleophile can then add to either carbon of the benzyne triple bond. However, the presence of two ortho-substituents (the methyl group and the phenyl group at the adjacent position) in this compound means there are no protons ortho to the bromine atom, making the formation of a benzyne intermediate via this pathway impossible. Therefore, nucleophilic aromatic substitution on this specific substrate is highly unlikely under standard conditions.
The aryl bromide center is an excellent handle for a wide variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. researchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, heteroaryl, or alkyl group at the C2 position, replacing the bromine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. A related copper-catalyzed amination protocol has been shown to be highly effective for unprotected 2-bromobenzoic acids, proceeding with high regioselectivity to form N-aryl and N-alkyl anthranilic acid derivatives. nih.gov This suggests that this compound could be a suitable substrate for such transformations.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to aryl-substituted alkynes.
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
The steric hindrance provided by the ortho-methyl group and the adjacent phenyl group could impact the efficiency of these coupling reactions. It may necessitate the use of specialized bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Examples of Copper-Catalyzed Amination on Substituted 2-Bromobenzoic Acids nih.gov
| Aryl Bromide | Amine | Product | Yield (%) |
|---|---|---|---|
| 2-Bromobenzoic acid | Aniline | N-Phenylanthranilic acid | 95 |
| 2-Bromo-3-methylbenzoic acid | Aniline | N-Phenyl-3-methylanthranilic acid | 58 |
| 2,5-Dibromobenzoic acid | Aniline | N-Phenyl-5-bromoanthranilic acid | 94 |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds, converting an organic halide into an organometallic species. wikipedia.org In the case of this compound, the bromine atom ortho to the carboxylic acid group is susceptible to this transformation. The reaction typically involves treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, or Grignard reagents. wikipedia.orgias.ac.in
The presence of the acidic proton of the carboxylic acid group complicates this reaction, as organometallic reagents are also strong bases. Therefore, an excess of the organometallic reagent is often required; the first equivalent deprotonates the carboxylic acid, and a subsequent equivalent engages in the halogen-metal exchange. A common strategy to circumvent this issue is the use of a combination of reagents, such as isopropylmagnesium chloride followed by n-butyllithium, which can facilitate selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. nih.govnih.gov
The resulting aryllithium or aryl Grignard reagent is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 2-position.
Table 1: Potential Products from Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Reagent Sequence | Electrophile | Product |
|---|---|---|
| 1. 2 eq. n-BuLi, THF, -78 °C 2. Electrophile | CO₂ | 6-Methyl-3-phenylisophthalic acid |
| 1. 2 eq. n-BuLi, THF, -78 °C 2. Electrophile | DMF | 2-Formyl-6-methyl-3-phenylbenzoic acid |
| 1. 2 eq. n-BuLi, THF, -78 °C 2. Electrophile | I₂ | 2-Iodo-6-methyl-3-phenylbenzoic acid |
It is important to note that the rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org The reaction is typically fast and kinetically controlled. wikipedia.org
Reactivity of the Phenyl Substituent and Methyl Group
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. masterorganicchemistry.com The phenyl substituent at the 3-position of the benzoic acid core can undergo EAS reactions. The directing effect of the biphenyl (B1667301) linkage must be considered. The benzoic acid ring is electron-deficient due to the deactivating carboxylic acid and bromine substituents, making the pendant phenyl ring the more likely site for electrophilic attack.
The substituent already present on the benzene (B151609) ring determines the position of the incoming electrophile. docbrown.info In this case, the biphenyl system's directing effects would favor substitution at the ortho and para positions of the pendant phenyl ring.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-6-methyl-3-(4-nitrophenyl)benzoic acid and 2-Bromo-6-methyl-3-(2-nitrophenyl)benzoic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(4-bromophenyl)-6-methylbenzoic acid and 2-Bromo-3-(2-bromophenyl)-6-methylbenzoic acid |
The methyl group attached to the benzoic acid core is susceptible to radical reactions, most notably side-chain halogenation. This transformation is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or UV light, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This reaction allows for the introduction of a halogen atom onto the methyl group, which can then serve as a handle for further synthetic modifications.
Table 3: Products of Side-Chain Halogenation
| Reagent | Conditions | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | 2-Bromo-6-(bromomethyl)-3-phenylbenzoic acid |
Modern synthetic chemistry has seen the advent of C-H functionalization as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For this compound, several C-H bonds are potential sites for such transformations. Transition metal-catalyzed reactions, often employing palladium, rhodium, or ruthenium catalysts, can direct the functionalization to specific positions.
The carboxylic acid group can act as a directing group, facilitating ortho-C-H functionalization on the benzoic acid ring. However, the existing substituents may sterically hinder this approach. Alternatively, C-H functionalization can be directed to the pendant phenyl ring.
Table 4: Potential C-H Functionalization Reactions
| Reaction Type | Catalyst System | Potential Product |
|---|---|---|
| Arylation of Phenyl Ring | Pd(OAc)₂, Ligand, Oxidant | 2-Bromo-6-methyl-3-(functionalized biphenyl)benzoic acid |
Examination of Ortho-Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the presence of ortho-substituents on the benzoic acid ring, namely the bromine atom and the methyl group relative to the carboxylic acid. These substituents exert both steric and electronic effects.
The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The methyl group is a weakly activating group. docbrown.info The steric bulk of the ortho-substituents can hinder the approach of reagents to the carboxylic acid group and the adjacent positions on the ring. For instance, in reactions involving the carboxylic acid, such as esterification, the steric hindrance from the adjacent bromine and methyl groups can significantly slow down the reaction rate.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-Bromo-6-methyl-3-phenylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments is crucial for unambiguous assignment of proton and carbon signals and for probing its stereochemistry and conformational dynamics.
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings, the methyl protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methyl, phenyl, and carboxyl substituents. Due to the substitution pattern, complex splitting patterns arising from spin-spin coupling are anticipated.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the quaternary carbons, including those bearing the substituents, and the protonated aromatic carbons can be definitively assigned.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons within each phenyl ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further structural details can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H (Carboxyl) | ~11-13 | br s |
| H (Aromatic) | ~7.0-7.8 | m |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C (Carboxyl) | ~170 |
| C (Aromatic) | ~120-145 |
Substituted biphenyls, such as this compound, often exhibit restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. libretexts.org The steric hindrance caused by the ortho substituents (bromo and methyl groups) can create a significant energy barrier to rotation. libretexts.org
Dynamic NMR spectroscopy is a powerful technique to study such conformational changes. tandfonline.comtandfonline.com At low temperatures, where the rotation around the biphenyl (B1667301) linkage is slow on the NMR timescale, separate signals for the non-equivalent protons and carbons of the two conformers might be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal when the rotation becomes fast. By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation (ΔG‡) can be determined. This provides valuable information about the conformational stability of the molecule. rsc.org
While no specific studies on deuterium (B1214612) NMR of this compound are publicly available, this technique could offer deeper insights into its dynamic behavior. Isotopic labelling, specifically the replacement of certain protons with deuterium, can simplify complex proton NMR spectra and aid in the assignment of signals.
Furthermore, solid-state deuterium NMR could be employed to study the molecular dynamics in the solid state. By analyzing the deuterium quadrupole coupling constant and asymmetry parameter, information about the orientation and mobility of specific C-D bonds can be obtained, providing a more detailed picture of the conformational landscape of the molecule in its crystalline form.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ in the FT-IR spectrum is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. mdpi.com
C=O Stretching: A strong absorption band around 1700 cm⁻¹ in the FT-IR spectrum corresponds to the C=O stretching vibration of the carboxylic acid. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mdpi.com The methyl C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range.
C=C Stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Hypothetical FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Methyl) | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch (Carboxylic acid) | ~1300 | Medium |
A detailed assignment of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities with good accuracy. nih.gov
A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates (such as bond stretching and angle bending) to each normal mode of vibration. mdpi.com This allows for a more precise and unambiguous assignment of the observed spectral bands.
Furthermore, vibrational spectroscopy can be sensitive to conformational changes. The restricted rotation around the biphenyl bond can lead to the existence of different conformers, which may have slightly different vibrational spectra. By comparing the experimental spectra with the calculated spectra for different possible conformers, it may be possible to determine the predominant conformation of this compound in a given state (solid, liquid, or gas).
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate mass, which in turn would confirm its elemental composition.
The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. In the case of carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and potentially water (H₂O). For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Without experimental data, a theoretical fragmentation pattern could be proposed, but this would not constitute the detailed research findings required.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of this compound in the solid state.
Determination of Molecular Conformation and Torsional Angles
A crystallographic study would reveal the specific conformation of the molecule, including the bond lengths, bond angles, and torsional angles. Of particular interest would be the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group relative to the substituted benzene (B151609) ring. These conformational details are influenced by steric hindrance and electronic effects of the substituents.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
The crystal structure would elucidate how the molecules of this compound pack together in the solid state. This analysis would identify and characterize various intermolecular interactions that stabilize the crystal lattice. For this molecule, one would expect to observe:
Hydrogen Bonding: The carboxylic acid groups are likely to form strong hydrogen bonds, often resulting in dimeric structures.
Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on a neighboring molecule.
Pi-Stacking: The aromatic rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
Detailed analysis of these interactions would provide insight into the supramolecular chemistry of the compound.
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any different crystalline forms.
Co-crystallization involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with potentially altered properties. Research in this area would explore the formation of co-crystals of this compound with other compounds.
No published studies on the polymorphism or co-crystallization of this specific compound were found.
Advanced Analytical Techniques for Reaction Monitoring and Intermediate Characterization
Various advanced analytical techniques can be employed to monitor the progress of a chemical reaction in real-time and to identify and characterize any transient intermediates. For the synthesis of this compound, techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or Raman spectroscopy could be utilized. These methods can provide valuable mechanistic insights and help to optimize reaction conditions.
The search for literature on the synthesis of this compound did not yield any studies that employed such advanced in-situ monitoring techniques for reaction or intermediate characterization.
Based on the current available information, a detailed theoretical and computational chemistry investigation of this compound cannot be fully constructed. The provided search results did not yield specific studies on this particular compound that would allow for a thorough analysis of its geometry optimization, electronic structure, molecular electrostatic potential, non-covalent interactions, vibrational spectroscopy, or reaction mechanisms as outlined.
General principles of computational chemistry suggest that such studies would involve the use of Density Functional Theory (DFT) to model the molecule's properties. For instance, geometry optimization would be performed to find the most stable three-dimensional arrangement of the atoms. This would be followed by electronic structure analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. Molecular Electrostatic Potential (MEP) mapping would reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack.
Furthermore, a complete study would simulate the vibrational spectra (like infrared and Raman) and compare it with experimental data to validate the computational model. Modeling reaction mechanisms would involve locating transition states to understand how the molecule participates in chemical reactions.
However, without specific research articles or database entries for this compound, providing detailed, accurate, and sourced information for each subsection of the requested article is not possible. Further research would be required to be published on this specific molecule before a comprehensive article can be written.
Theoretical and Computational Chemistry Investigations
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For 2-Bromo-6-methyl-3-phenylbenzoic acid, these predictions can elucidate its structural and electronic characteristics.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using Density Functional Theory (DFT) calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts can help in the assignment of experimental spectra and provide confidence in the determined structure.
Illustrative Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 12.0 - 13.0 | - |
| Aromatic H's | 7.0 - 8.0 | 120 - 140 |
| Methyl H's | 2.2 - 2.5 | 20 - 25 |
| Carboxylic Acid C | - | 165 - 175 |
| C-Br | - | 115 - 125 |
Note: These are representative values for a molecule of this class and are not based on specific calculations for this compound.
UV-Vis Absorption: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this molecule, transitions would likely involve π-π* and n-π* electronic promotions within the phenyl and benzoic acid moieties.
Illustrative Predicted UV-Vis Absorption Data
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | ~280 | > 0.1 |
| n → π* | ~320 | < 0.01 |
Note: These are representative values for a molecule of this class and are not based on specific calculations for this compound.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors derived from the electronic structure of this compound can offer significant insights into its reactivity. These descriptors are typically calculated using DFT.
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. E_HOMO is related to the electron-donating ability of a molecule, while E_LUMO relates to its electron-accepting ability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Illustrative Quantum Chemical Descriptors
| Descriptor | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.5 |
| LUMO Energy | E_LUMO | -1.5 |
| HOMO-LUMO Gap | ΔE | 5.0 |
| Electronegativity | χ | 4.0 |
| Chemical Hardness | η | 2.5 |
| Electrophilicity Index | ω | 3.2 |
Note: These are representative values for a molecule of this class and are not based on specific calculations for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. unimi.itrsc.org In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are governed by a force field.
For this compound, MD simulations could be used to:
Explore Conformational Space: The molecule has rotational freedom around the single bonds connecting the phenyl ring and the carboxylic acid group to the central benzene (B151609) ring. MD simulations can reveal the preferred conformations and the energy barriers between them.
Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or THF), one can study how the solvent influences the molecule's conformation and dynamic behavior. ucl.ac.uk The formation and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules can be analyzed. ucl.ac.ukacs.org
Investigate Self-Association: MD simulations can also be used to study the tendency of benzoic acid derivatives to form dimers or larger aggregates in solution. acs.org These simulations can quantify the stability of such aggregates and identify the key intermolecular interactions responsible for their formation.
Supramolecular Interactions and Self-Assembly Modeling
The functional groups in this compound, particularly the carboxylic acid group, predispose it to participate in a variety of supramolecular interactions. nih.gov Computational modeling is a key tool for understanding these non-covalent interactions and predicting how molecules might self-assemble into larger, ordered structures. rsc.org
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Computational models can predict the geometry and strength of the classic carboxylic acid dimer, which forms a cyclic motif through two O-H···O hydrogen bonds. nih.gov
π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner. The strength and preferred geometry of these interactions can be calculated.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.
Crystal Structure Prediction: By combining knowledge of these various non-covalent interactions, computational algorithms can be used to predict the likely crystal packing arrangements of the molecule. These predictions can identify stable supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov
The interplay of these interactions—hydrogen bonding, π-π stacking, and halogen bonding—will ultimately determine the supramolecular architecture of this compound in the solid state. bath.ac.uk
Applications in Chemical Sciences Excluding Prohibited Categories
Utility as a Synthetic Intermediate and Building Block for Complex Molecules
2-Bromo-6-methyl-3-phenylbenzoic acid is a versatile bifunctional building block in organic synthesis. Its structure incorporates three key reactive sites: a carboxylic acid group, a bromine atom, and a sterically hindered biaryl scaffold. This combination allows for sequential and regioselective modifications, making it a valuable precursor for more complex molecular architectures.
The primary utility stems from the reactivity of the bromine and carboxylic acid functional groups. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl, alkyl, or other functional groups at the 2-position, further extending the molecular framework. For instance, coupling reactions involving related bromo-aromatic compounds are well-established for creating C-C bonds to form intricate biaryl systems .
The carboxylic acid group provides another avenue for molecular elaboration. It can be readily converted into a variety of derivatives, including esters, amides, or acid halides. These transformations are fundamental for constructing larger molecules and for altering the compound's physical and chemical properties. The presence of these distinct reactive centers allows chemists to perform staged synthetic strategies, making it a key starting material for creating libraries of complex molecules for research purposes .
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Bromine | Suzuki-Miyaura Coupling | Aryl-substituted biphenyl (B1667301) carboxylic acid |
| Bromine | Buchwald-Hartwig Amination | Amino-substituted biphenyl carboxylic acid |
| Carboxylic Acid | Esterification | Biphenyl carboxylate ester |
Applications in Materials Science
The unique structure of this compound makes it a promising candidate for the development of advanced materials.
Functionalized benzoic acids are established precursors for specialized polymers. Structurally similar compounds, such as other substituted benzoic acids, are utilized in creating materials with enhanced properties like thermal stability and chemical resistance chemimpex.com. This compound can function as a monomer in the synthesis of polyesters or polyamides through reactions involving its carboxylic acid group. The rigid biphenyl core would impart stiffness and potentially high thermal stability to the resulting polymer backbone, while the methyl and bromo substituents could be used to fine-tune properties like solubility and intermolecular interactions.
The bent, rigid structure of the biphenyl moiety is a common motif in the design of liquid crystals researchgate.net. Molecules with such non-linear shapes can self-assemble into various mesophases. The presence of different substituents on the biphenyl core allows for the tuning of electronic properties and intermolecular forces, which are critical for designing liquid crystalline materials with specific phase behaviors and electro-optical responses. Furthermore, biaryl structures are fundamental components in organic optoelectronic materials, such as organic light-emitting diodes (OLEDs), where they can serve as part of the emissive layer or charge-transporting materials.
The dual reactivity of this compound allows for its incorporation into functional materials where its properties can be precisely controlled . For example, the bromine atom can be used to anchor the molecule to a surface or to another polymer chain. Subsequent modification of the carboxylic acid group could then be used to introduce specific functionalities. This versatility makes it a valuable building block for creating materials tailored for applications in sensors, separation membranes, or other specialized fields where molecular-level design is crucial .
Role in Coordination Chemistry and Ligand Design
In coordination chemistry, the carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an effective binding site for metal ions. As a ligand, it can coordinate to metal centers in a monodentate or bidentate fashion. The sterically hindered environment created by the ortho-bromo and methyl groups, along with the adjacent phenyl ring, can influence the coordination geometry around the metal ion, potentially leading to the formation of unique metal-organic complexes with specific catalytic or structural properties. The bromine atom also offers a site for post-coordination modification, allowing for the synthesis of more complex, multifunctional ligands.
Table 2: Potential Coordination Modes and Applications
| Feature | Role in Coordination Chemistry | Potential Outcome |
|---|---|---|
| Carboxylate Group | Metal binding site | Formation of discrete metal complexes or coordination polymers |
| Steric Hindrance | Controls access to metal center | Influences catalytic selectivity and complex stability |
Catalytic Applications
While this compound is not itself a catalyst, it serves as a valuable precursor for the synthesis of ligands used in catalysis. The bromine atom is a key functional group for introducing phosphine (B1218219) groups via lithiation and reaction with chlorophosphines, or through palladium-catalyzed C-P coupling reactions. The resulting phosphine-ligated molecule can then be used to create transition-metal catalysts for a wide range of organic transformations. The specific steric and electronic properties endowed by the substituted biphenyl backbone can be used to tune the activity and selectivity of the final catalyst.
As a Chiral Ligand or Organocatalyst Scaffold
There is no specific information available in the reviewed literature describing the use of this compound as a scaffold for creating chiral ligands or organocatalysts. While axially chiral biphenyls are a critical class of ligands in asymmetric synthesis, research into the specific chirality and catalytic applications of this particular substituted biphenylbenzoic acid has not been reported.
Support for Heterogeneous Catalysts (e.g., Palladium-Based Systems)
No studies were identified that utilize this compound as a support material for heterogeneous catalysts, including palladium-based systems. Research in this area typically involves robust, porous materials or polymers onto which catalytic species are anchored, and there is no indication this specific molecule has been investigated for such purposes.
Supramolecular Chemistry: Design of Self-Assembled Structures and Host-Guest Systems
There is no published research on the application of this compound in the field of supramolecular chemistry. Its potential to form self-assembled structures through hydrogen bonding or other non-covalent interactions, or to act as a component in host-guest systems, has not been explored in the available scientific literature.
Environmental Technology Applications
Corrosion Inhibition Studies
No specific studies on the corrosion inhibition properties of this compound have been published. While various benzoic acid derivatives have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces, the performance of this particular compound is undocumented.
Development of Environmentally Benign Antifouling Agents
The potential of this compound as an environmentally benign antifouling agent has not been reported. Research into non-toxic antifouling compounds is an active field, but this specific molecule has not been featured in studies concerning the prevention of marine biofouling.
Development of Chemical Probes for Academic Research (Non-Clinical)
No information is available regarding the use of this compound as a precursor or component in the development of chemical probes for academic research. Its utility in creating tools for studying biological or chemical systems in a non-clinical context remains unexplored.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted biaryl compounds like 2-bromo-6-methyl-3-phenylbenzoic acid is a significant challenge. Future research will need to focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of sustainable chemistry.
A primary strategy would likely involve a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.gov A potential route could involve the coupling of a boronic acid or ester derivative of toluene (B28343) with a corresponding brominated and carboxylated benzene (B151609) derivative.
Key challenges in this approach include:
Steric Hindrance: The ortho-substituents (bromo and methyl groups) can significantly impede the coupling reaction, requiring specialized catalysts and ligands to achieve high efficiency.
Regioselectivity: Ensuring the correct placement of the phenyl group at the 3-position is crucial and may require advanced directing group strategies.
Sustainability: Traditional cross-coupling reactions often rely on palladium catalysts and organic solvents. pfizer.com Future work should explore the use of more abundant and less toxic metals, such as nickel or copper, and greener solvent alternatives like water or biorenewable solvents. pharmaceutical-technology.com
Decarbonylative cross-coupling reactions, which utilize carboxylic acids directly, represent another innovative and sustainable approach for biaryl synthesis. rsc.orgrsc.orgnih.gov Research into applying this method would be a significant step forward. Furthermore, lignin-based benzoic acid derivatives could serve as a sustainable source for the starting materials. rsc.org
| Potential Synthetic Strategy | Key Advantages | Primary Challenges |
| Suzuki-Miyaura Coupling | High functional group tolerance, well-established methodology. | Steric hindrance, regioselectivity, palladium waste. |
| C-H Arylation | High atom economy, reduces pre-functionalization steps. uva.nl | Directing group required, harsh conditions may be needed. |
| Decarbonylative Coupling | Uses readily available carboxylic acids, avoids organometallic reagents. rsc.orgrsc.orgnih.gov | Catalyst development, substrate scope for hindered systems. |
Exploration of Undiscovered Reactivity Modes and Selectivity Control
The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Future research could focus on:
Post-Coupling Modifications: After the biaryl core is assembled, the bromine atom can be replaced with other functional groups (e.g., amines, thiols, cyano groups) using Buchwald-Hartwig, Ullmann, or other coupling protocols. This would allow for the rapid generation of a library of derivatives for screening in various applications.
Directed C-H Functionalization: The carboxylic acid group can act as a directing group to enable regioselective C-H activation and functionalization of the phenyl rings. This would provide a highly efficient route to even more complex molecular architectures. researchgate.net
Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity patterns that are not accessible through traditional thermal methods, potentially enabling more selective and efficient transformations under milder conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, modern automation and flow chemistry techniques will be indispensable.
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. rsc.orgdurham.ac.uk This technology would be particularly beneficial for optimizing sterically hindered coupling reactions and for handling potentially hazardous reagents. A protocol for decarboxylative cross-coupling reactions in continuous flow reactors has been developed, which could be adapted for the synthesis of this compound. rsc.org
Automated Synthesis Platforms: Robotic systems can perform numerous experiments in parallel, allowing for rapid screening of catalysts, ligands, solvents, and other reaction conditions. merckmillipore.comsigmaaldrich.comnih.govwikipedia.org This high-throughput approach can significantly reduce the time required to develop optimal synthetic procedures. mit.edu
| Technology | Application to this compound | Anticipated Benefits |
| Flow Chemistry | Synthesis and functionalization reactions. | Improved safety, higher yields, easier scale-up, precise control. rsc.orgdurham.ac.uk |
| Automated Synthesis | Optimization of reaction conditions (catalysts, solvents, etc.). | High-throughput screening, accelerated development timelines. nih.govmit.edu |
Advanced Spectroscopic Characterization of Transient Species
Understanding the mechanisms of the chemical reactions used to synthesize and modify this compound is crucial for their optimization. Advanced spectroscopic techniques can provide invaluable insights into the short-lived intermediates that are often involved in catalytic cycles.
Future research in this area could involve:
In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can monitor the concentrations of reactants, products, and intermediates in real-time, providing a detailed picture of the reaction kinetics.
Transient Absorption Spectroscopy: This ultrafast technique can detect and characterize highly reactive, short-lived species, such as catalytic intermediates, which can help to elucidate complex reaction mechanisms.
Synergistic Application of Computational Chemistry and Experimental Design
The combination of computational modeling and statistical experimental design offers a powerful approach to accelerate research and development.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometries, electronic properties, and reactivity of molecules. psu.eduresearchgate.net This can help in understanding the steric and electronic effects of the substituents in this compound and in designing more effective catalysts. ucl.ac.ukacs.org
Design of Experiments (DoE): DoE is a statistical methodology for systematically planning and analyzing experiments. mt.comazolifesciences.com By varying multiple reaction parameters simultaneously, DoE allows for the efficient identification of optimal conditions with a minimal number of experiments. nih.gov Machine learning algorithms can further enhance this process by building predictive models from experimental data. acs.org
Design of Novel Functional Materials Based on the this compound Scaffold
The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the creation of novel functional materials. The biaryl scaffold is a key component in many pharmaceuticals, bioactive molecules, and advanced materials. uva.nlmdpi.com
Potential applications include:
Polymers and Covalent Organic Frameworks (COFs): The carboxylic acid and bromo functionalities provide two distinct points for polymerization, which could lead to the formation of novel polymers or porous COFs with unique properties for applications in gas storage, separation, or catalysis.
Liquid Crystals: The rigid biaryl core is a common feature in liquid crystalline materials. By modifying the substituents, it may be possible to design new liquid crystals with specific phase behaviors and optical properties.
Chiral Ligands: If the molecule can be resolved into its enantiomers, it could serve as a scaffold for the development of new chiral ligands for asymmetric catalysis.
Q & A
Basic: What synthetic routes are commonly employed for preparing 2-Bromo-6-methyl-3-phenylbenzoic acid, and how can regioselectivity be controlled?
The synthesis typically involves bromination of a methyl- and phenyl-substituted benzoic acid precursor. Key steps include:
- Directed bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to the ortho/para positions relative to electron-donating groups like methyl. Adjust solvent polarity (e.g., acetic acid or DCM) to influence reaction kinetics .
- Regioselectivity challenges : Competing substituents (methyl, phenyl) may lead to mixed products. Optimization via low-temperature conditions (-10°C to 0°C) and stoichiometric control of brominating agents (e.g., NBS) can minimize byproducts .
- Validation : Confirm regiochemistry using -NMR (coupling patterns for aromatic protons) and X-ray crystallography .
Advanced: How can flow chemistry improve the scalability and safety of synthesizing brominated benzoic acid derivatives?
Flow chemistry offers advantages for hazardous bromination reactions:
- Continuous processing : Reduces exposure to toxic intermediates (e.g., Br₂) and enables precise temperature control, critical for exothermic brominations .
- Photochemical bromination : Under UV flow conditions, bromine radicals are generated in situ, enhancing selectivity for less-activated positions (e.g., meta to phenyl groups) .
- Real-time monitoring : Couple with inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Basic: What analytical techniques are essential for characterizing the structure of this compound?
- X-ray crystallography : Use SHELXL or SHELXT for refining crystal structures, particularly to resolve steric effects from the bulky phenyl group .
- Spectroscopy :
- -NMR to identify carbonyl (C=O) and quaternary carbons.
- High-resolution MS for molecular ion verification .
- Thermal analysis : DSC to determine melting points and assess purity (>98% by HPLC) .
Advanced: How do researchers resolve contradictions in reported reaction mechanisms for brominated benzoic acid derivatives?
- Mechanistic studies : Employ isotopic labeling (e.g., at methyl groups) to track substituent effects on electrophilic substitution pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) predict activation energies for competing bromination pathways, reconciling divergent experimental outcomes .
- Cross-validation : Compare kinetic data (e.g., Arrhenius plots) across solvents and catalysts to identify outliers .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Use ethyl acetate/water phases to separate acidic products from neutral byproducts .
- Column chromatography : Silica gel with hexane/EtOAc gradients (5–20% EtOAc) to resolve brominated isomers .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>95% by HPLC) .
Advanced: How can substituent effects (Br, CH₃, Ph) influence the compound’s reactivity in cross-coupling reactions?
- Steric hindrance : The ortho-phenyl group may slow Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to enhance catalytic turnover .
- Electronic effects : The electron-withdrawing bromine atom activates the carboxylic acid for nucleophilic substitution, while the methyl group directs meta-functionalization .
- Byproduct mitigation : Monitor for debromination under basic conditions via LC-MS and adjust pH (<9) to preserve the C-Br bond .
Advanced: What strategies address discrepancies in biological activity data for structurally similar brominated benzoic acids?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace Br with Cl) and assay enzyme inhibition (e.g., COX-2) to isolate functional group contributions .
- Metabolite profiling : Use LC-HRMS to identify degradation products that may confound activity readings .
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to control for cell-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
